Fmoc-Thr(TBDMS)-OH
Overview
Description
Fmoc-Thr(TBDMS)-OH is a Fmoc-protected threonine derivative .
Synthesis Analysis
Fmoc-Thr(TBDMS)-OH is used in peptide synthesis . The empirical formula is C25H33NO5Si and the molecular weight is 455.62 .Molecular Structure Analysis
The molecular formula of Fmoc-Thr(TBDMS)-OH is C25H33NO5Si . The average mass is 455.619 Da and the monoisotopic mass is 455.212799 Da .Chemical Reactions Analysis
Fmoc-Thr(TBDMS)-OH is a threonine derivative that can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research .Physical And Chemical Properties Analysis
Fmoc-Thr(TBDMS)-OH is a powder with a molecular weight of 455.62 . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is 2-8°C .Scientific Research Applications
Biomedical Applications
- Scientific Field: Biomedical Science
- Application Summary: Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Functional Materials
- Scientific Field: Material Science
- Application Summary: Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application: The self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides, is explored .
- Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
Solid Phase Peptide Synthesis (SPPS)
- Scientific Field: Biochemistry
- Application Summary: Fmoc-modified amino acids are commonly used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides . This method involves the use of resin, protecting groups, coupling reagents for peptide bond formation, and a cleavage process .
- Methods of Application: The synthesis begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed, allowing the next amino acid (also Fmoc-protected) to be added. This cycle is repeated until the desired peptide sequence is obtained .
- Results or Outcomes: SPPS allows for the efficient and accurate synthesis of peptides, which are used in a variety of research and therapeutic applications .
Drug Delivery
- Scientific Field: Pharmacology
- Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for drug delivery applications . These hydrogels can encapsulate drugs and release them in a controlled manner .
- Methods of Application: Drugs are mixed with the Fmoc-peptide solution before gelation. The drug then becomes entrapped within the hydrogel network as it forms .
- Results or Outcomes: This method allows for the controlled release of drugs, which can improve therapeutic efficacy and reduce side effects .
Bioprinting
- Scientific Field: Biotechnology
- Application Summary: Fmoc-modified peptides have been used as scaffolds for bioprinting applications . Bioprinting is a method of creating cell patterns in a confined space using 3D printing technologies, where cell function and viability are preserved within the printed construct .
- Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Tissue Engineering
- Scientific Field: Biomedical Engineering
- Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for tissue engineering applications . Tissue engineering is a biomedical engineering discipline that uses a combination of cells, engineering, and materials methods, and suitable biochemical and physicochemical factors to improve or replace biological tissues .
- Methods of Application: The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
- Results or Outcomes: These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
Safety And Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
properties
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-ZHRRBRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455249 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(TBDMS)-OH | |
CAS RN |
146346-82-9 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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